

# Deconstructing the Certificate of Analysis for Quinic Acid-13C3: A Technical Guide

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## Compound of Interest

Compound Name: Quinic acid-13C3

Cat. No.: B12413527

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research material. This guide provides an in-depth explanation of a typical CoA for **Quinic acid-13C3**, a stable isotope-labeled internal standard crucial for quantitative analysis in mass spectrometry-based studies. Understanding the data and methodologies presented in the CoA is paramount for ensuring the accuracy and reliability of experimental results.

## Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound and the specific batch. This information is essential for traceability and proper handling.

Parameter	Specification
Product Name	Quinic acid-13C3
Catalog Number	Q-13C3-001
Lot Number	XA25B1
Molecular Formula	C4 <sup>13</sup> C3H12O6
Molecular Weight	195.16 g/mol
CAS Number	Not available (for labeled compound)
Unlabeled CAS Number	77-95-2
Storage	Store at 2-8°C, protected from light

## Analytical Data and Results

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of **Quinic acid-13C3**. These results confirm that the material meets the required quality standards.

## Identity and Structure Confirmation

The identity of the compound is unequivocally confirmed through spectroscopic methods.

Test	Method	Result
<sup>1</sup> H-NMR Spectroscopy	Bruker 400 MHz	Conforms to structure
<sup>13</sup> C-NMR Spectroscopy	Bruker 100 MHz	Conforms to structure
Mass Spectrometry (ESI-MS)	LC-MS/MS	[M-H] <sup>-</sup> = 194.1

## Purity and Isotopic Enrichment

Purity and the degree of isotopic labeling are critical parameters for an internal standard. High chemical purity ensures that no other compounds will interfere with the analysis, while high isotopic enrichment is necessary for accurate quantification.

Test	Method	Specification	Result
Chemical Purity	HPLC-UV (210 nm)	≥ 98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry	≥ 99 atom % <sup>13</sup> C	99.2 atom % <sup>13</sup> C
Isotopic Purity ( <sup>13</sup> C3)	Mass Spectrometry	Report	99.1%
Isotopic Purity ( <sup>13</sup> C2)	Mass Spectrometry	Report	0.8%
Isotopic Purity ( <sup>13</sup> C1)	Mass Spectrometry	Report	<0.1%
Isotopic Purity (Unlabeled)	Mass Spectrometry	Report	<0.1%

## Physical and Chemical Properties

These parameters provide information on the physical state and other relevant properties of the compound.

Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	White solid
Solubility	Visual Inspection	Soluble in Water, Methanol	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤ 1.0%	0.3%

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in the CoA.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR: A sample of **Quinic acid-13C3** (approximately 5 mg) is dissolved in 0.7 mL of deuterium oxide (D<sub>2</sub>O). The spectra are acquired on a Bruker 400 MHz

spectrometer. The resulting spectra are compared with a reference spectrum to confirm the chemical structure. The absence of significant impurity peaks is also verified.

## Mass Spectrometry (MS)

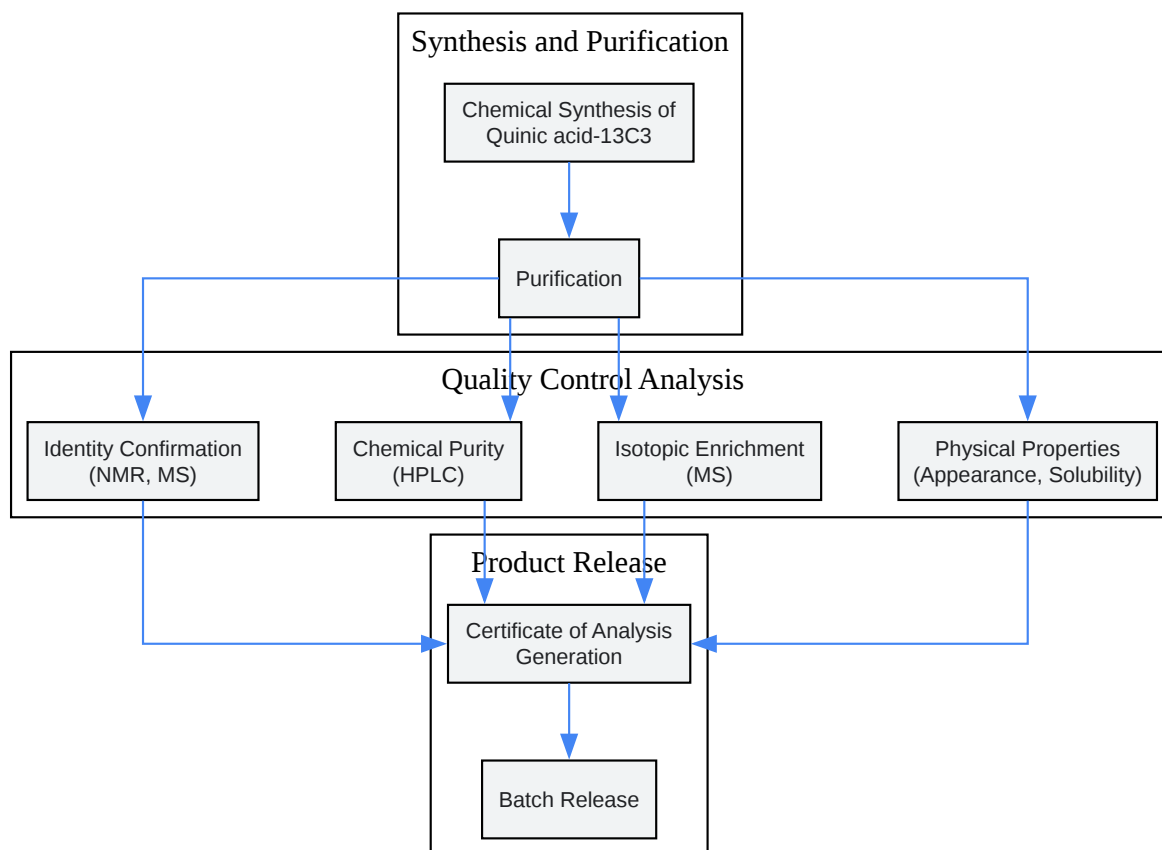
- **Identity and Isotopic Enrichment:** The compound is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an electrospray ionization (ESI) source in negative ion mode. The accurate mass of the deprotonated molecule  $[M-H]^-$  is measured to confirm the elemental composition. The isotopic distribution is analyzed to determine the isotopic enrichment and the percentage of different isotopologues.

## High-Performance Liquid Chromatography (HPLC)

- **Chemical Purity:** The chemical purity is determined using a reversed-phase HPLC system with UV detection at 210 nm.
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 25°C
  - The purity is calculated as the percentage of the main peak area relative to the total peak area.

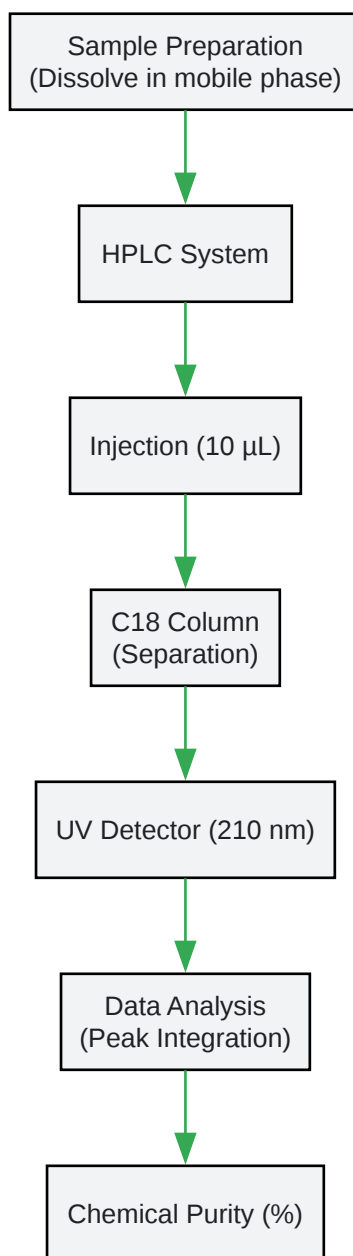
## Visualizations

The following diagrams illustrate the logical flow of the analytical workflow for the quality control of **Quinic acid-13C3**.



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Caption: Overall workflow from synthesis to batch release of **Quinic acid-13C3**.



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Caption: Workflow for the determination of chemical purity by HPLC.

In conclusion, a Certificate of Analysis for **Quinic acid-13C3** is a comprehensive document that provides a wealth of information for the end-user. By carefully examining the data and understanding the methodologies used, researchers can have full confidence in the quality of the material and its suitability for their specific applications, ultimately leading to more robust and reliable scientific outcomes.

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